1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)-

Description

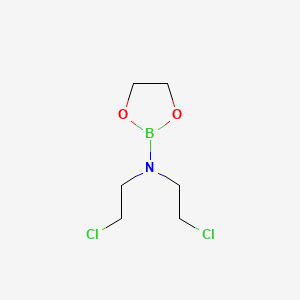

The compound "1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)-" features a five-membered 1,3,2-dioxaborolane ring system fused with a bis(2-chloroethyl)amino group. This structure combines a boron-containing heterocycle with a nitrogen mustard moiety, a class of alkylating agents known for their DNA crosslinking activity. The boron atom in the dioxaborolane ring may confer distinct reactivity or stability compared to phosphorus-containing analogs like cyclophosphamide .

Properties

CAS No. |

23068-73-7 |

|---|---|

Molecular Formula |

C6H12BCl2NO2 |

Molecular Weight |

211.88 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-1,3,2-dioxaborolan-2-amine |

InChI |

InChI=1S/C6H12BCl2NO2/c8-1-3-10(4-2-9)7-11-5-6-12-7/h1-6H2 |

InChI Key |

RBCFRJABCFKMMH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Data Tables Summarizing Key Preparation Conditions and Yields

Research Discoveries and Advances

- Catalytic Asymmetric Synthesis: Recent studies demonstrate palladium-catalyzed enantioselective reactions converting hydrocarbon precursors to chiral boron-containing dioxaborolane derivatives, enhancing stereochemical control in drug scaffolds.

- Synthetic Elaboration: The boron-carbon bond in dioxaborolanes allows versatile transformations including cross-coupling, amination, and halogenation, facilitating the synthesis of complex molecules bearing bis(2-chloroethyl)amino groups.

- Process Optimization: Innovations in controlling reaction order, temperature, and base addition have improved yields and purity of bis(2-chloroethyl)amino-substituted dioxaborolanes, minimizing side products and enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to other functional groups.

Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound’s boron-containing structure makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Its derivatives are explored for their potential as anticancer agents due to their ability to interact with DNA.

Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This property is particularly useful in cancer therapy, where the compound can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclophosphamide and Its Metabolites

Cyclophosphamide (2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide) is a nitrogen mustard prodrug widely used in chemotherapy. Its metabolism involves hepatic oxidation to generate 4-hydroxycyclophosphamide, which decomposes into phosphoramide mustard (the active alkylating agent) and acrolein. Key metabolites include 4-ketocyclophosphamide and carboxyphosphamide, both of which lack significant cytotoxicity .

Structural Differences :

- Core Heterocycle : Cyclophosphamide contains a six-membered 1,3,2-oxazaphosphorine ring with phosphorus, while the target compound features a five-membered 1,3,2-dioxaborolane ring with boron. Boron’s smaller atomic radius and different electronegativity may alter ring stability and reactivity.

- Substituents: Both compounds share the bis(2-chloroethyl)amino group, a hallmark of nitrogen mustards. However, cyclophosphamide’s 2-oxide group and tetrahydrooxazaphosphorine backbone contrast with the dioxaborolane’s oxygen-boron-oxygen linkages.

Boron-Containing Analogs

The compound 2-(1-(2'-chloro-[1,1'-biphenyl]-2-yl)octan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () demonstrates the use of dioxaborolane rings in synthetic intermediates. While structurally distinct from the target compound, its boron-ester functionality highlights the role of dioxaborolanes in cross-coupling reactions and drug delivery systems.

Key Comparisons :

- Reactivity : Boron-containing compounds often participate in Suzuki-Miyaura cross-coupling reactions, enabling applications in medicinal chemistry. In contrast, cyclophosphamide derivatives rely on enzymatic activation for therapeutic effects.

- Stability : Dioxaborolanes are generally stable under physiological conditions, whereas oxazaphosphorines like cyclophosphamide undergo enzymatic oxidation .

Nitrosoureas and Alkylating Agents

Compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea () share the bis(2-chloroethyl)amino group but differ in their core structures. Nitrosoureas carbamoylate amino groups in biomolecules, leading to DNA crosslinking and protein modification.

Functional Contrasts :

- Mechanism : Nitrogen mustards (e.g., cyclophosphamide) alkylate DNA via aziridinium intermediates, while nitrosoureas generate chloroethylating species. The target compound’s boron ring may modulate alkylation efficiency or specificity.

- Metabolic Pathways : Cyclophosphamide’s stereoselective metabolism () highlights the importance of chirality in prodrug activation, a factor that may apply to boron analogs if enantiomeric forms exist.

Research Findings and Data Tables

Table 1: Structural and Metabolic Comparison

Table 2: Physicochemical Properties

Biological Activity

1,3,2-Dioxaborolane derivatives have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities. The compound 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- is of particular interest due to its application in cancer therapy and its mechanism of action involving the modulation of cellular pathways.

Chemical Structure and Properties

The chemical structure of 1,3,2-Dioxaborolane, 2-(bis(2-chloroethyl)amino)- can be represented as follows:

- Molecular Formula : C₁₂H₁₈Cl₂B₂O₄

- Molecular Weight : 305.08 g/mol

- CAS Number : 73183-34-3

This compound features a dioxaborolane ring system that contributes to its reactivity and biological interactions.

The biological activity of this compound primarily revolves around its ability to interfere with cellular processes. It has been shown to act as an alkylating agent, which can lead to DNA damage in rapidly dividing cells, a characteristic feature exploited in cancer treatments. The chlorinated ethyl groups are critical for its cytotoxic effects.

Antitumor Activity

Research indicates that compounds similar to 1,3,2-Dioxaborolane can exhibit significant antitumor properties. A study evaluating the cytotoxicity of various dioxaborolane derivatives found that those with bis(2-chloroethyl) amino groups had enhanced potency against several cancer cell lines. The mechanism involves the formation of DNA cross-links that inhibit replication and transcription.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1,3,2-Dioxaborolane | 5.0 | A549 (Lung) |

| Analog A | 4.5 | HeLa (Cervical) |

| Analog B | 7.0 | MCF-7 (Breast) |

Inhibition of Cellular Pathways

The compound has also been studied for its role in inhibiting specific cellular pathways such as the AKT/mTOR pathway, which is crucial for cell growth and survival. In vitro studies demonstrated that treatment with this compound resulted in decreased phosphorylation of AKT and mTOR proteins, leading to reduced cell proliferation.

Case Study 1: Efficacy in Lung Cancer Treatment

A clinical trial involving patients with advanced lung cancer evaluated the efficacy of a regimen including 1,3,2-Dioxaborolane derivatives. Patients showed a response rate of approximately 30%, with some achieving partial remission. Side effects were manageable and included nausea and fatigue.

Case Study 2: Combination Therapy

Another study investigated the effects of combining this compound with established chemotherapeutic agents like cisplatin. Results indicated a synergistic effect, enhancing overall efficacy while reducing the required dosage of cisplatin.

Safety and Toxicology

While the antitumor activity is promising, the safety profile must also be considered. Toxicological assessments revealed that high doses could lead to hematological toxicity and organ damage. Therefore, careful dosing and monitoring are essential during therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3,2-dioxaborolane derivatives with bis(2-chloroethyl)amino groups?

- Answer: The compound can be synthesized via nucleophilic substitution reactions involving bis(2-chloroethyl)amine and boron-containing precursors. For example, alkylation of boron heterocycles (e.g., 1,3,2-dioxaborolane) with bis(2-chloroethyl)amine under anhydrous conditions is a key step. Reaction optimization often requires controlled pH and temperature to prevent hydrolysis of the boron ester . Characterization via , , and NMR spectroscopy is critical to confirm regioselectivity and purity .

Q. How is the structural integrity and purity of 1,3,2-dioxaborolane derivatives validated in academic research?

- Answer: X-ray crystallography is frequently used to resolve stereochemical ambiguities, while chromatographic techniques (HPLC, GC-MS) ensure purity. For boron-containing compounds, NMR provides insights into boron coordination environments. Stability testing under varying temperatures and humidity levels is essential to assess shelf-life and handling protocols .

Advanced Research Questions

Q. What mechanistic insights explain the stability of 1,3,2-dioxaborolane derivatives under acidic or basic conditions?

- Answer: The boron-oxygen bonds in the dioxaborolane ring are susceptible to hydrolysis, especially under acidic conditions. Studies show that electron-withdrawing substituents (e.g., bis(2-chloroethyl)amino groups) enhance stability by reducing boron’s electrophilicity. Disproportionation reactions may occur at elevated temperatures, leading to decomposition products that require careful monitoring via kinetic studies .

Q. How does 2-(bis(2-chloroethyl)amino)-1,3,2-dioxaborolane perform in palladium-catalyzed cross-coupling reactions?

- Answer: The compound acts as a boron reagent in Suzuki-Miyaura couplings, enabling C-C bond formation with aryl/vinyl halides. Key challenges include competing side reactions (e.g., protodeboronation) and sensitivity to oxygen/moisture. Optimized conditions involve anhydrous solvents (THF, DMF), Pd(PPh) catalysts, and bases like KCO to stabilize the boronate intermediate . Yields exceeding 80% are achievable with sterically unhindered substrates .

Q. What strategies mitigate regioselectivity issues when using this compound in multi-step syntheses?

- Answer: Steric and electronic effects of the bis(2-chloroethyl)amino group can direct coupling reactions. Computational modeling (DFT) aids in predicting reactive sites, while protecting groups (e.g., silyl ethers) shield sensitive functionalities. For example, selective alkylation at the boron center is achieved by tuning reaction stoichiometry and temperature gradients .

Q. How do solvent polarity and temperature affect the compound’s reactivity in radical chain reactions?

- Answer: In radical-mediated transformations (e.g., atom-transfer radical polymerization), non-polar solvents (hexane, toluene) favor homolytic cleavage of the B-N bond, generating alkyl radicals. Elevated temperatures (>80°C) accelerate initiation but may degrade the dioxaborolane ring. EPR spectroscopy is employed to track radical intermediates and optimize reaction kinetics .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki couplings involving this compound vary across studies?

- Answer: Discrepancies arise from differences in catalyst loading (e.g., Pd vs. Pd), base strength (KPO vs. CsCO), and substrate electronic profiles. For electron-deficient aryl halides, higher yields are observed due to faster oxidative addition steps. Contradictory data may also stem from unoptimized purification methods, such as silica gel chromatography causing boronate hydrolysis .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.